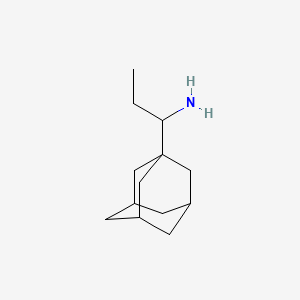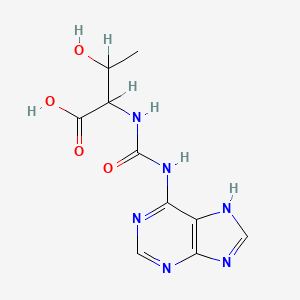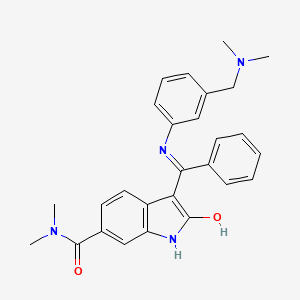
(Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide
Vue d'ensemble
Description
“(Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide” is a chemical compound with the molecular formula C29H28N4O2 . The average mass of this compound is 464.558 Da, and its monoisotopic mass is 464.221222 Da .
Physical and Chemical Properties
This compound has a density of 1.3±0.1 g/cm³ . The index of refraction is 1.673, and it has a molar refractivity of 137.6±0.4 cm³ . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 8 freely rotating bonds . The ACD/LogP value is 4.36 . The polar surface area is 73 Ų, and the polarizability is 54.5±0.5 10^-24 cm³ . The molar volume is 367.2±5.0 cm³ .
Applications De Recherche Scientifique
Cancer Research
Summary of the Application
BIX02189 is a potent and selective MEK5 inhibitor . It has been used in cancer research, particularly in the study of lung cancer .
Methods of Application
In these studies, BIX02189 is typically administered to cancer cells in vitro or in vivo. For instance, in a study on lung cancer, BIX02189 was used to treat human A549 lung cancer cells .
Diabetes Research
Summary of the Application
BIX02189 has also been used in diabetes research . However, the specific details of its application in this field are not readily available in the current resources.
Methods of Application
The methods of application in diabetes research are not specified in the available resources.
Results or Outcomes
The specific results or outcomes of BIX02189 application in diabetes research are not detailed in the current resources.
Atherosclerosis Research
Summary of the Application
BIX02189 has been mentioned in the context of atherosclerosis research . However, the specific details of its application in this field are not readily available in the current resources.
Methods of Application
The methods of application in atherosclerosis research are not specified in the available resources.
Results or Outcomes
The specific results or outcomes of BIX02189 application in atherosclerosis research are not detailed in the current resources.
Neurodegenerative Diseases Research
Summary of the Application
BIX02189 has been used in neurodegenerative diseases research . However, the specific details of its application in this field are not readily available in the current resources.
Methods of Application
The methods of application in neurodegenerative diseases research are not specified in the available resources.
Results or Outcomes
The specific results or outcomes of BIX02189 application in neurodegenerative diseases research are not detailed in the current resources.
Cardiovascular Diseases Research
Summary of the Application
BIX02189 has been mentioned in the context of cardiovascular diseases research . However, the specific details of its application in this field are not readily available in the current resources.
Methods of Application
The methods of application in cardiovascular diseases research are not specified in the available resources.
Results or Outcomes
The specific results or outcomes of BIX02189 application in cardiovascular diseases research are not detailed in the current resources.
Fibrosis Research
Summary of the Application
BIX02189 has been used in fibrosis research, particularly in the study of lung fibrosis . It has been shown that BIX02189 attenuates acetylcholine and TGF-β1-mediated ERK5 signaling, reducing the contractility of lung fibroblasts present in clinical samples from patients with chronic obstructive pulmonary disease (COPD), which suggests prevention of airway remodeling .
Methods of Application
In these studies, BIX02189 is typically administered to fibroblasts in vitro. For instance, in a study on lung fibrosis, BIX02189 was used to treat human lung fibroblasts .
Results or Outcomes
The treatment with BIX02189 resulted in the attenuation of fibrotic processes mediated via TGF-β–ERK5 interaction .
Inflammation Research
Summary of the Application
BIX02189 has been used in inflammation research . However, the specific details of its application in this field are not readily available in the current resources.
Methods of Application
The methods of application in inflammation research are not specified in the available resources.
Results or Outcomes
The specific results or outcomes of BIX02189 application in inflammation research are not detailed in the current resources.
Autoimmune Diseases Research
Summary of the Application
BIX02189 has been mentioned in the context of autoimmune diseases research . However, the specific details of its application in this field are not readily available in the current resources.
Methods of Application
The methods of application in autoimmune diseases research are not specified in the available resources.
Results or Outcomes
The specific results or outcomes of BIX02189 application in autoimmune diseases research are not detailed in the current resources.
Aging Research
Summary of the Application
BIX02189 has been used in aging research . However, the specific details of its application in this field are not readily available in the current resources.
Propriétés
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXOBLVQIVXKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025843 | |
| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide | |
CAS RN |
1265916-41-3 | |
| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



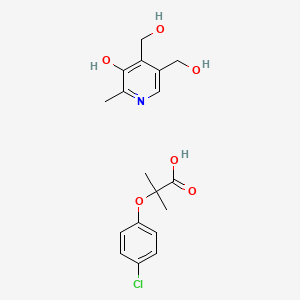
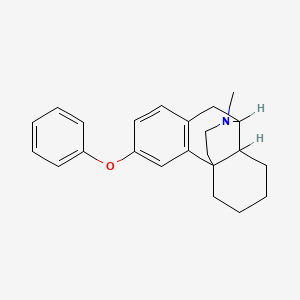
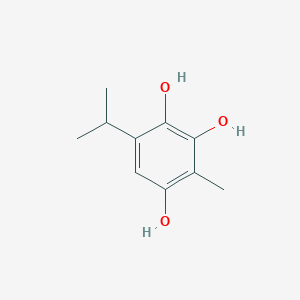
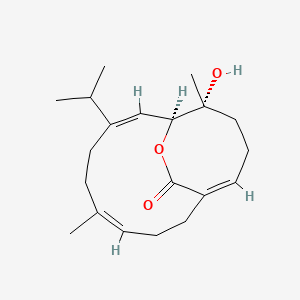
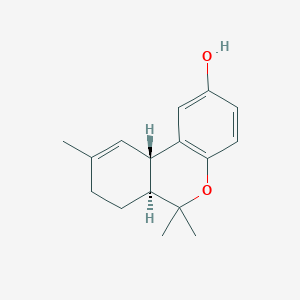
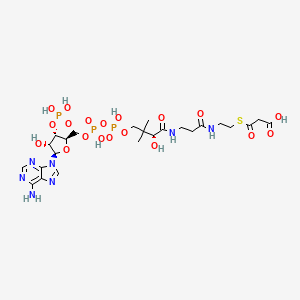
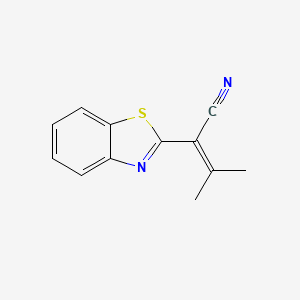
![2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester](/img/structure/B1194422.png)
![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)
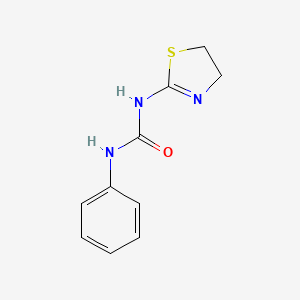
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B1194425.png)
